

Differentiating Radon-220 and Radon-222 with Alpha Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radon-222 (^{222}Rn), a decay product of Uranium-238, and **Radon-220** (^{220}Rn), also known as thoron, from the Thorium-232 decay series, are naturally occurring radioactive noble gases.^[1] Distinguishing between these two isotopes is critical in various fields, including environmental monitoring, geological studies, and health physics, due to their different half-lives and subsequent decay products, which pose varying health risks.^{[1][2]} Alpha spectrometry provides a robust analytical method for the individual quantification of ^{222}Rn and ^{220}Rn by resolving the distinct alpha particle energies emitted by their progeny.^{[3][4]} This document provides detailed application notes and protocols for the differentiation of **Radon-220** and Radon-222 using alpha spectrometry.

Principle of Differentiation

The differentiation between ^{222}Rn and ^{220}Rn via alpha spectrometry is based on the unique alpha decay energies of their short-lived daughter products. After collection on a suitable medium, these progeny emit alpha particles with characteristic energies, which are detected and resolved by an alpha spectrometer, generating a distinct energy spectrum.

The key alpha-emitting progeny for differentiation are:

- From Radon-222: Polonium-218 (^{218}Po) and Polonium-214 (^{214}Po).
- From **Radon-220**: Polonium-216 (^{216}Po), Bismuth-212 (^{212}Bi), and Polonium-212 (^{212}Po).

By identifying and quantifying the alpha peaks corresponding to these specific progeny, the concentrations of the parent radon isotopes can be determined.[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key alpha decay characteristics of Radon-222 and **Radon-220** progeny and typical performance parameters of alpha spectrometry systems.

Table 1: Alpha Particle Energies of Radon-222 and **Radon-220** Progeny

Parent Isotope	Progeny	Half-Life	Alpha Energy (MeV)	Emission Probability (%)
Radon-222	^{218}Po	3.11 min	6.002	~100
	^{214}Po	164.3 μs	7.687	~100
Radon-220	^{216}Po	0.145 s	6.778	~100
	^{212}Bi	60.55 min	6.051 & 6.090 (total)	35.94 & 64.06
	^{212}Po	0.299 μs	8.785	~100 (from ^{212}Bi beta decay branch)

Source: Data compiled from multiple sources.

Table 2: Typical Alpha Spectrometry Performance Parameters

Parameter	Typical Value/Range	Notes
Detector Type	PIPS (Passivated Implanted Planar Silicon)[5][6]	Offers high resolution and stability.
Energy Resolution (FWHM)	20 - 40 keV[3]	Crucial for resolving adjacent peaks, e.g., ^{218}Po (6.002 MeV) and ^{212}Bi (6.051 MeV).
Counting Efficiency	20 - 50%	Dependent on detector size, source-to-detector distance, and sample matrix.[7]
Minimum Detectable Activity (MDA)	0.1 - 1.0 Bq/m ³	Varies with counting time, background, and efficiency.

Experimental Protocols

Two primary methods for sample collection for alpha spectrometry of radon progeny are detailed below: filter-based collection and electrostatic collection.

Protocol 1: Filter-Based Air Sampling and Alpha Spectrometry

This protocol describes the collection of radon and thoron progeny from the air onto a filter, followed by alpha spectrometric analysis.

1. Materials and Equipment:

- High-volume air sampler with a filter holder.
- Membrane or fiber filters (e.g., Millipore, Whatman).
- Alpha spectrometer system including:
 - Vacuum chamber.
 - PIPS detector.[5][6]

- Preamplifier, amplifier, and multi-channel analyzer (MCA).
- Data acquisition and analysis software.
- Calibrated alpha source (e.g., Americium-241) for energy and efficiency calibration.[\[8\]](#)
- Flow meter.

2. Experimental Workflow:

Caption: Workflow for Radon progeny analysis using filter collection.

3. Detailed Procedure:

• 3.1. Calibration:

- Perform an energy calibration of the alpha spectrometer using a standard mixed alpha source containing isotopes with energies spanning the range of interest (e.g., ^{241}Am at 5.486 MeV).
- Determine the counting efficiency of the detector using a calibrated, planar alpha source with a known activity and geometry similar to the filter samples.[\[9\]](#)

• 3.2. Sample Collection:

- Place a new filter in the air sampler's filter holder.
- Position the sampler at the desired measurement location.
- Record the initial flow rate and start the sampler. Sampling times are typically short (5-30 minutes) to primarily capture the short-lived progeny.[\[10\]](#)
- After the sampling period, stop the sampler and record the final flow rate.

• 3.3. Measurement:

- Carefully remove the filter and place it in the vacuum chamber of the alpha spectrometer, facing the detector at a fixed and reproducible distance.

- Evacuate the chamber to minimize alpha particle energy loss in the air.
- Acquire the alpha spectrum. The counting time should be sufficient to obtain statistically significant counts in the peaks of interest.

• 3.4. Data Analysis:

- Identify the characteristic alpha peaks for the progeny of ^{222}Rn (^{218}Po at 6.002 MeV and ^{214}Po at 7.687 MeV) and ^{220}Rn (^{216}Po at 6.778 MeV, ^{212}Bi at ~6.05 MeV, and ^{212}Po at 8.785 MeV).
- Due to the close proximity of the ^{218}Po and ^{212}Bi peaks, spectral deconvolution software may be necessary to accurately determine their respective contributions.[\[11\]](#)
- Calculate the net counts in each peak by subtracting the background.
- Using the known half-lives of the progeny, the sampling and counting times, and the detector efficiency, calculate the activity concentration of each progeny in the air.
- From the progeny concentrations, the concentrations of ^{222}Rn and ^{220}Rn can be inferred.

Protocol 2: Electrostatic Collection and Alpha Spectrometry

This method utilizes an electric field to collect the positively charged radon and thoron progeny onto the surface of a detector.

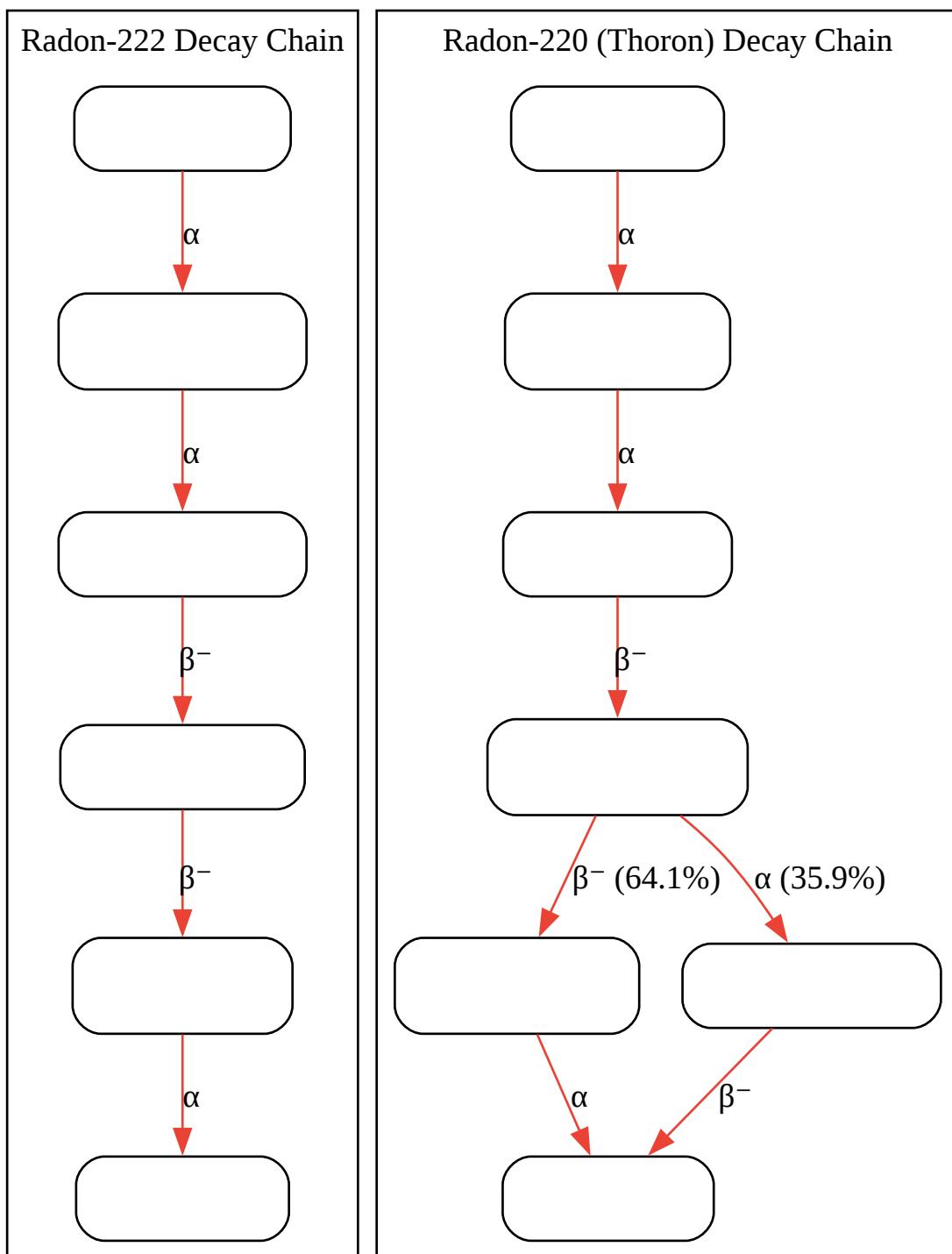
1. Materials and Equipment:

- Electrostatic collection chamber with a high-voltage power supply.
- Alpha detector (typically a PIPS or other solid-state detector) mounted within the chamber.[\[6\]](#)
- Alpha spectrometry electronics (preamplifier, amplifier, MCA).
- Data acquisition and analysis software.
- Calibrated alpha source for system calibration.

2. Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for electrostatic collection and alpha spectrometry.


3. Detailed Procedure:

- 3.1. Calibration:
 - Calibrate the energy response of the spectrometer with a standard alpha source.
 - The collection efficiency of the chamber is a critical parameter and must be determined, often by placing the entire chamber in a calibrated radon/thoron exposure facility.[4][7]
- 3.2. Sample Collection and Measurement:
 - Position the electrostatic collection chamber at the measurement site.
 - Apply a high voltage (typically several kilovolts) to the chamber to establish a strong electric field.
 - Allow ambient air to enter the chamber via diffusion or a low-flow pump.
 - The positively charged progeny created from radon and thoron decay within the chamber's active volume are electrostatically collected onto the surface of the detector.[12]
 - Begin acquiring the alpha spectrum simultaneously with the collection process.
- 3.3. Data Analysis:

- The data analysis follows a similar procedure as the filter-based method (Section 3.4 of Protocol 1).
- The distinct alpha peaks of the progeny of both radon isotopes are identified and quantified.
- The concentration of ^{222}Rn is often determined from the ^{218}Po peak, while the ^{220}Rn concentration can be derived from the ^{216}Po or ^{212}Po peaks.^[3] The overlapping ^{218}Po and ^{212}Bi peaks require careful analysis.

Signaling Pathways and Logical Relationships

The decay chains of Radon-222 and **Radon-220** form the basis for their differentiation.

[Click to download full resolution via product page](#)

Caption: Alpha decay pathways for Radon-222 and **Radon-220**.

Conclusion

Alpha spectrometry is a powerful and definitive technique for the separate measurement of Radon-222 and **Radon-220**. By carefully selecting the sampling methodology (filter-based or electrostatic collection) and optimizing the spectrometric parameters, researchers can achieve high-resolution spectra that allow for the clear identification and quantification of the progeny of each radon isotope. The protocols and data presented herein provide a comprehensive guide for implementing this technique in a research or professional setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nrc.gov [nrc.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 222Rn+220Rn monitoring by alpha spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mirion.com [mirion.com]
- 6. epic-crystal.com [epic-crystal.com]
- 7. researchgate.net [researchgate.net]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. arpansa.gov.au [arpansa.gov.au]
- 10. Radon Measurement Methods - NRPP [nrpp.info]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Differentiating Radon-220 and Radon-222 with Alpha Spectrometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213171#alpha-spectrometry-for-differentiating-radon-220-and-222>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com